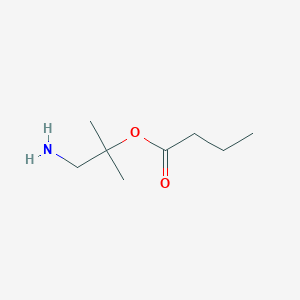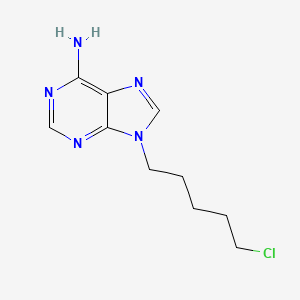
9-(5-Chloropentyl)-9h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Chloropentyl)-9h-purin-6-amine is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent activity on cannabinoid receptors, making it a subject of interest in both scientific research and forensic studies .
Vorbereitungsmethoden
The synthesis of 9-(5-Chloropentyl)-9h-purin-6-amine typically involves the reaction of purine derivatives with 5-chloropentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
9-(5-Chloropentyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-(5-Chloropentyl)-9h-purin-6-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-(5-Chloropentyl)-9h-purin-6-amine involves its binding to cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity, contributing to its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
9-(5-Chloropentyl)-9h-purin-6-amine is compared with other synthetic cannabinoids such as:
AM-2201: Contains a fluorine atom instead of chlorine, affecting its potency and metabolic stability.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Eigenschaften
CAS-Nummer |
53359-09-4 |
|---|---|
Molekularformel |
C10H14ClN5 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
9-(5-chloropentyl)purin-6-amine |
InChI |
InChI=1S/C10H14ClN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
InChI-Schlüssel |
MSBGAODKNZOTFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


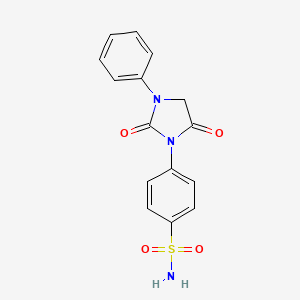
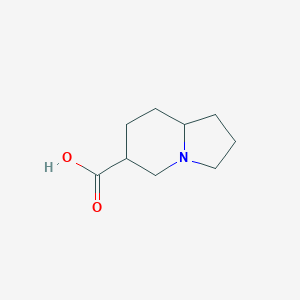
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
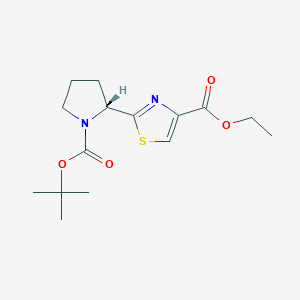
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
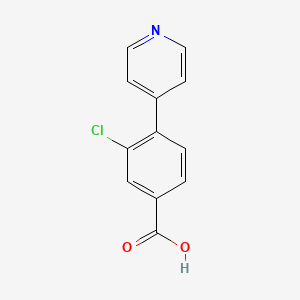
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
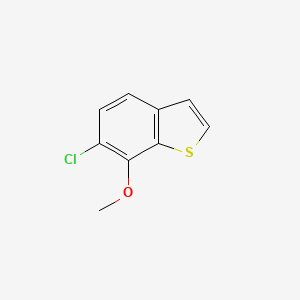
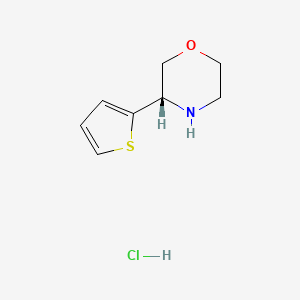
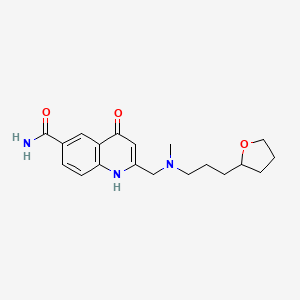
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
